REACTION_CXSMILES
|
[Br-:1].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[C:55]([C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][C:60]=1O)([CH3:58])([CH3:57])[CH3:56].C[OH:67]>C(Cl)Cl>[Br:1][C:62]1[CH:63]=[CH:64][C:59]([C:55]([CH3:58])([CH3:57])[CH3:56])=[CH:60][C:61]=1[OH:67] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
48.1 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent
|
Type
|
CUSTOM
|
Details
|
partition residue between Et2O (150 mL×3) and water (200 mL)
|
Type
|
WASH
|
Details
|
Combine organic layers, and wash with 1M HCl (aqueous, 200 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
rotary evaporate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |